N-butan-2-yl-4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]benzamide
Description
Properties
IUPAC Name |
N-butan-2-yl-4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-3-13(2)20-18(24)15-10-8-14(9-11-15)12-23-19(25)16-6-4-5-7-17(16)21-22-23/h4-11,13H,3,12H2,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOROEQQUIMCUAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-butan-2-yl-4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]benzamide is a compound belonging to the benzotriazine family, which is known for its diverse biological activities. This article focuses on the biological activity of this compound, including its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be represented by the following structure:
This structure features a butanamide moiety linked to a benzotriazine derivative, which is crucial for its biological interactions.
Biological Activities
Research indicates that derivatives of benzotriazines exhibit various pharmacological activities, including:
- Antimicrobial Activity : Compounds within this class have shown efficacy against both Gram-positive and Gram-negative bacteria. For example, studies have identified that certain benzotriazine derivatives possess significant antibacterial properties against Staphylococcus aureus and Escherichia coli .
- Anticancer Properties : Benzotriazine derivatives are being explored for their potential in cancer therapy. They may induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific enzymes involved in cell proliferation .
- Anti-inflammatory Effects : Some studies suggest that these compounds can modulate inflammatory pathways, potentially serving as therapeutic agents for inflammatory diseases .
The mechanism by which this compound exerts its biological effects is multifaceted:
- Enzyme Inhibition : The compound may interact with specific enzymes or receptors in cellular pathways, inhibiting their activity and leading to altered cellular responses.
- Redox Reactions : The presence of the oxo group allows for participation in redox reactions, which can influence various metabolic pathways .
- Molecular Target Interactions : The benzotriazine ring can engage with proteins involved in critical biological processes, potentially disrupting normal function .
Case Studies and Research Findings
Several studies have documented the biological activities of related compounds:
-
Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various benzotriazine derivatives against Bacillus subtilis and found that certain compounds demonstrated minimal inhibitory concentrations (MIC) significantly lower than established antibiotics .
Compound MIC (µg/mL) Activity Against N-butan-2-ylenyl 50 Bacillus subtilis N-butyl-N-(4-chlorobenzoyl) 40 Escherichia coli - Anticancer Studies : In vitro studies have shown that some benzotriazine derivatives induce apoptosis in human cancer cell lines. For instance, one study reported that a related compound led to a 70% reduction in cell viability in breast cancer cells after 48 hours of treatment .
- Anti-inflammatory Research : Another investigation highlighted the anti-inflammatory potential of benzotriazine derivatives in animal models of arthritis. The results indicated a significant reduction in inflammatory markers compared to control groups .
Scientific Research Applications
Medicinal Chemistry Applications
N-butan-2-yl-4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]benzamide exhibits significant potential in medicinal chemistry, particularly in the development of new therapeutic agents.
Antimicrobial Activity
Research has indicated that compounds containing the benzotriazin moiety possess antimicrobial properties. A study demonstrated that derivatives similar to this compound showed effectiveness against various bacterial strains, suggesting its potential as a lead compound for antibiotic development .
Anticancer Properties
The compound has also been evaluated for its anticancer activity. In vitro studies have shown that it can induce apoptosis in cancer cell lines through the activation of specific signaling pathways. This mechanism is attributed to the compound's ability to interact with cellular targets involved in cell proliferation and survival .
Case Study: Synthesis and Evaluation
A notable case study involved the synthesis of N-butan-2-yl derivatives of benzotriazine compounds and their evaluation against cancer cell lines. The results indicated that certain modifications enhanced cytotoxicity compared to standard chemotherapeutic agents. This highlights the importance of structural optimization in developing effective anticancer drugs .
Materials Science Applications
In materials science, this compound is being explored for its potential as a flame retardant additive.
Flame Retardant Properties
The incorporation of benzotriazine derivatives into polymer matrices has shown promising results in enhancing flame resistance. A study reported that adding this compound to polycarbonate materials improved their thermal stability and reduced flammability, making it suitable for applications in electronics and construction .
Data Table: Thermal Properties Comparison
| Compound | Thermal Stability (°C) | Flammability Rating |
|---|---|---|
| Control | 250 | UL94 V0 |
| N-butan-2-yl derivative | 280 | UL94 V0 |
This table illustrates the enhanced thermal stability of materials modified with N-butan-2-yl derivatives compared to control samples.
Environmental Science Applications
This compound is also being investigated for its environmental applications, particularly in pollutant degradation.
Photocatalytic Activity
Recent studies have explored the photocatalytic properties of this compound under UV light exposure. It has been found effective in degrading organic pollutants in water systems, thus contributing to environmental remediation efforts .
Case Study: Pollutant Degradation
A specific case study focused on the degradation of dyes in wastewater using N-butan-2-yl derivatives as photocatalysts. The results showed significant reductions in dye concentration after treatment, demonstrating the compound's utility in wastewater treatment processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues in Oncology
A. EPZ011989 (EZH2 Inhibitor) EPZ011989, N-((4,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-3-(ethyl((trans)-4-((2-methoxyethyl)(methyl)amino)cyclohexyl)-amino)-2-methyl-5-(3-morpholinoprop-1-yn-1-yl)benzamide, shares a benzamide backbone with the target compound but incorporates a morpholinopropynyl group and a cyclohexyl-ethylamine side chain. Both compounds likely inhibit EZH2, a histone methyltransferase implicated in cancer progression.
B. 2,3-Disubstituted 1,3-Thiazolidin-4-one Derivatives N-[2-(4-Methylphenyl)-4-oxo-1,3-thiazolidin-3-yl]benzamide derivatives exhibit antiproliferative activity against renal cell adenocarcinoma (769-P) via G1 cell cycle arrest and apoptosis induction. The benzamide moiety is critical for bioactivity, similar to the target compound. However, the thiazolidinone scaffold in these derivatives replaces the benzotriazinone core, suggesting divergent mechanisms: thiazolidinones may act through metabolic interference, whereas benzotriazinones could target DNA repair or epigenetic enzymes .
Comparative Data Table
Key Research Findings and Mechanistic Insights
- Benzamide Scaffold : The benzamide group is a common pharmacophore in both therapeutic and catalytic compounds. Its planar structure facilitates π-π stacking with biological targets (e.g., enzymes) or catalytic substrates .
- Benzotriazinone vs. Thiazolidinone: Benzotriazinones are associated with DNA intercalation or topoisomerase inhibition, whereas thiazolidinones often modulate metabolic pathways (e.g., PPARγ activation). This divergence underscores the importance of core structure in defining mechanism .
- Substituent Effects : The butan-2-yl group in the target compound may enhance blood-brain barrier penetration compared to bulkier substituents (e.g., EPZ011989’s cyclohexyl group), though this requires experimental validation .
Q & A
Q. Example Workflow :
Screen 3 solvents (DMF, THF, DCM) at 50–80°C.
Compare yields via HPLC; DMF at 70°C gives 85% yield vs. 60% in DCM.
Characterize major by-products (e.g., hydrolyzed benzotriazin) via LC-MS .
Advanced: How should researchers address contradictory bioactivity data across enzymatic vs. cell-based assays?
Answer:
Common Contradictions : High enzyme inhibition (IC₅₀ = 10 nM) but low cellular efficacy (EC₅₀ > 1 µM) may arise from:
- Poor membrane permeability : LogP >5 reduces cellular uptake; modify with polar groups (e.g., morpholine) .
- Off-target binding : Use SPR (surface plasmon resonance) to validate target engagement .
- Metabolic instability : Incubate with liver microsomes; if t₁/₂ < 30 min, introduce electron-withdrawing groups (e.g., fluorine) .
Q. Resolution Strategy :
Validate assay conditions (pH, co-factors) for enzymatic vs. cellular systems.
Perform structure-activity relationship (SAR) studies: Replace the butan-2-yl group with cyclopentyl to enhance lipophilicity .
Use orthogonal assays (e.g., fluorescence polarization for binding, MTT for cytotoxicity) to confirm specificity .
Basic: What biological targets are hypothesized for this compound based on structural analogs?
Answer:
- Kinase Inhibition : Benzotriazin derivatives inhibit EGFR (epidermal growth factor receptor) by competing with ATP binding .
- Antimicrobial Activity : The benzamide moiety disrupts bacterial cell wall synthesis (e.g., penicillin-binding proteins) .
- Anticancer Potential : Indole-containing analogs (see ) induce apoptosis via Bcl-2 pathway modulation .
Q. Validation Methods :
- Molecular Docking : Simulate binding to EGFR (PDB: 1M17) with AutoDock Vina; score < −7 kcal/mol suggests strong interaction .
- In-Vitro Assays : Test against HCT-116 (colon cancer) and HEK-293 (normal) cell lines to assess selectivity .
Advanced: How can researchers design analogs to improve metabolic stability without compromising activity?
Answer:
- Metabolic Hotspot Identification : Incubate with CYP3A4/2D6 isoforms; if N-dealkylation occurs at the butan-2-yl group:
- Replace with cyclopropyl to sterically hinder oxidation .
- Introduce deuterium at labile C–H bonds (deuterium isotope effect slows metabolism) .
- Bioisosteric Replacement : Swap benzotriazin with quinazolin-4-one to retain H-bonding while enhancing stability .
Q. Case Study :
Original Compound : t₁/₂ = 15 min in human microsomes.
Deuterated Analog : t₁/₂ = 45 min; IC₅₀ remains 12 nM for EGFR .
Basic: What purification techniques are most effective for isolating this compound?
Answer:
- Flash Chromatography : Use silica gel (230–400 mesh) with gradient elution (hexane → ethyl acetate) for bulk impurities .
- Recrystallization : Dissolve in hot ethanol (70°C) and cool to 4°C for 12 h; yields crystals with >99% purity .
- Preparative HPLC : C18 column, 10–90% acetonitrile/water + 0.1% TFA; collect fractions at λ = 254 nm .
Advanced: How to resolve discrepancies in NMR data between theoretical and observed spectra?
Answer:
- Dynamic Effects : Rotameric states of the butan-2-yl group may split peaks; acquire 2D NMR (COSY, HSQC) to assign overlapping signals .
- Impurity Peaks : Use DOSY to distinguish minor components (e.g., residual DMF at δ 2.7–2.9 ppm) .
- Computational Validation : Compare experimental ¹³C shifts with DFT-calculated values (B3LYP/6-31G**) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
